5-(3-Chlorophenyl)-5-oxovaleric acid
Description
Chemical Identity and Classification
5-(3-Chlorophenyl)-5-oxovaleric acid is systematically classified as an aromatic ketoacid compound belonging to the broader family of oxoacids or ketoacids. The compound possesses the International Union of Pure and Applied Chemistry name of 5-(3-chlorophenyl)-5-oxopentanoic acid, reflecting its structural composition of a five-carbon pentanoic acid chain terminated with a ketone group substituted by a 3-chlorophenyl moiety. The molecular structure demonstrates a gamma-ketoacid configuration, where the ketone functionality is positioned at the gamma carbon relative to the carboxylic acid group, distinguishing it from alpha-ketoacids that have the ketone adjacent to the carboxyl group.
The compound exhibits a molecular weight of 226.66 grams per mole and maintains the Chemical Abstracts Service registry number 75381-46-3. Alternative nomenclature includes benzenepentanoic acid 3-chloro-δ-oxo and 3-chloro-δ-oxobenzenepentanoic acid, which emphasize the benzene ring substitution pattern and the delta positioning of the oxo group. The structural representation through the Simplified Molecular Input Line Entry System notation appears as O=C(O)CCCC(C1=CC=CC(Cl)=C1)=O, clearly delineating the connectivity between the aliphatic chain and the aromatic ring system.
The chemical classification extends beyond simple ketoacid designation to encompass characteristics of both aromatic compounds and fatty acid derivatives. The presence of the 3-chlorophenyl substituent introduces aromatic properties that influence the compound's electronic distribution and reactivity patterns, while the pentanoic acid backbone provides aliphatic characteristics typical of medium-chain fatty acids. This dual nature positions the compound within multiple chemical categories and influences its potential applications across diverse research domains.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Molecular Weight | 226.66 g/mol |
| Chemical Abstracts Service Number | 75381-46-3 |
| Boiling Point | 423.1 ± 30.0 °C (Predicted) |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) |
| Acid Dissociation Constant | 4.58 ± 0.10 (Predicted) |
Historical Context and Discovery
The historical development of this compound research traces back to broader investigations into aromatic ketoacid chemistry and the systematic exploration of chlorinated aromatic compounds as synthetic intermediates. The compound was first registered in chemical databases in 2005, indicating its relatively recent emergence in systematic chemical literature. This temporal context places its discovery within the modern era of pharmaceutical and medicinal chemistry research, where halogenated aromatic compounds gained prominence for their enhanced biological activity and synthetic versatility.
The development of synthetic methodologies for accessing such compounds emerged from advances in aromatic acylation chemistry and the recognition that chlorinated aromatic systems could serve as versatile scaffolds for drug discovery and materials applications. Early research into related aromatic ketoacids demonstrated the potential for these compounds to serve as key intermediates in the synthesis of more complex molecular architectures, particularly in the context of pharmaceutical research where the gamma-ketoacid motif appeared in various bioactive molecules.
The compound's emergence coincided with increasing interest in the biological roles of ketoacids, particularly following research into their metabolic functions and potential therapeutic applications. Studies examining aromatic alpha-ketoacids revealed their capacity to cross biological barriers and interact with various enzymatic systems, suggesting that related gamma-ketoacids might possess similar properties. This scientific context provided the foundation for subsequent investigations into this compound and its potential applications.
The systematic characterization of the compound's physical and chemical properties followed standard protocols established for aromatic ketoacids, building upon decades of research into the relationship between molecular structure and chemical behavior. The predicted physical properties, including boiling point and density values, reflect computational advances that allow researchers to estimate these parameters before experimental determination.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features that combine aromatic and aliphatic functionalities within a single molecular framework. This compound serves as a representative example of gamma-ketoacids, a class of molecules that occupy an important position between simple carboxylic acids and more complex bifunctional compounds. The presence of the 3-chlorophenyl substituent introduces specific electronic and steric effects that influence the compound's reactivity patterns and make it particularly valuable for studying substituent effects in organic reactions.
Research investigations have revealed that ketoacids, including gamma-ketoacids like this compound, can undergo diverse chemical transformations that showcase fundamental principles of organic chemistry. The compound's ketone functionality provides a site for nucleophilic addition reactions, reduction processes, and condensation reactions, while the carboxylic acid group enables esterification, amidation, and decarboxylation pathways. The chlorine substituent on the aromatic ring further expands the synthetic possibilities by providing a handle for nucleophilic aromatic substitution reactions and metal-catalyzed coupling processes.
The compound's role in organic synthesis extends to its potential as a building block for more complex molecular architectures. The bifunctional nature of the molecule allows for sequential or simultaneous modification of both the ketone and carboxyl groups, enabling the construction of diverse chemical libraries for pharmaceutical and materials research. Studies of related amino acid derivatives have demonstrated the importance of such bifunctional compounds in asymmetric synthesis and the preparation of chiral building blocks.
Contemporary research has highlighted the compound's utility in exploring reaction mechanisms and developing new synthetic methodologies. The gamma-ketoacid framework provides a useful platform for investigating the effects of electronic modifications on reaction outcomes, particularly in the context of metal-catalyzed transformations where the ketone and carboxyl groups can serve as coordinating sites. These studies contribute to the broader understanding of how molecular structure influences chemical reactivity and selectivity.
Overview of Current Research Landscape
The current research landscape surrounding this compound encompasses several key areas that reflect the compound's versatility and potential applications. Contemporary investigations focus primarily on synthetic accessibility, chemical reactivity patterns, and potential applications in medicinal chemistry and materials science. The compound's commercial availability from multiple suppliers indicates sustained research interest and practical utility in laboratory settings.
Recent synthetic research has explored various approaches to accessing this compound and related compounds through established organic transformations. The development of efficient synthetic routes has benefited from advances in aromatic acylation methodology and improved understanding of ketoacid chemistry. Related compounds, such as 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, have been prepared using Suzuki-Miyaura coupling reactions, suggesting that similar methodologies might be applicable to the synthesis of the 3-chlorophenyl derivative.
Chemical reactivity studies have focused on the diverse transformation pathways available to gamma-ketoacids, with particular attention to oxidation, reduction, and substitution reactions. Research has demonstrated that the ketone functionality can be selectively reduced to the corresponding alcohol or oxidized to yield carboxylic acid derivatives, while the aromatic chlorine substituent can participate in nucleophilic substitution reactions under appropriate conditions. These findings provide a foundation for developing more sophisticated synthetic applications.
The research landscape also encompasses computational studies aimed at predicting and understanding the compound's physical and chemical properties. Theoretical calculations have provided estimates for key parameters such as boiling point, density, and acid dissociation constant, facilitating experimental design and safety considerations. These computational approaches represent an increasingly important component of chemical research that complements experimental investigations.
Current commercial and industrial considerations reflect the compound's status as a research chemical with potential for broader applications. Multiple suppliers offer the compound in various quantities, indicating established synthetic routes and quality control procedures. The pricing structure suggests that while the compound is not yet a commodity chemical, it has achieved sufficient commercial viability to support ongoing research efforts across multiple institutions and organizations.
Properties
IUPAC Name |
5-(3-chlorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNETNQJWKQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374046 | |
| Record name | 5-(3-Chlorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75381-46-3 | |
| Record name | 5-(3-Chlorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of Intermediate: 3-chlorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-(3-chlorophenyl)-2-propenoic acid.
Hydrogenation: The intermediate is then hydrogenated using a catalyst like palladium on carbon to yield 3-(3-chlorophenyl)propanoic acid.
Oxidation: Finally, the propanoic acid derivative is oxidized using an oxidizing agent such as potassium permanganate to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in synthetic chemistry.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | NaBH4, LiAlH4 | Alcohols |
| Substitution | HNO3, H2SO4 | Substituted aromatic compounds |
Biology
- Biological Activity : Research indicates potential biological activities of 5-(3-Chlorophenyl)-5-oxovaleric acid, including antimicrobial and anticancer properties. It has been investigated for its mechanisms of action involving enzyme inhibition and receptor interaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction |
| A549 | 0.048 | Tubulin polymerization inhibition |
| HeLa | 0.403 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.
Neuroprotective Effects
In addition to anticancer properties, this compound has shown neuroprotective effects. A study involving animal models indicated a reduction in neuroinflammation and promotion of neuronal survival under stress conditions, which is crucial for neurodegenerative diseases like Alzheimer's disease.
Study on Neuroprotection in Alzheimer's Disease
A controlled study involving male C57BL/6J mice administered doses of 10 mg/kg/day over periods of 6 and 12 weeks demonstrated a marked decrease in glycogen synthase kinase 3 (GSK3) activity in the prefrontal cortex. This suggests significant neuroprotective effects even at low doses.
Cancer Cell Line Studies
Experiments conducted with synthesized derivatives against gastric adenocarcinoma cells (SGC-7901) showed IC50 values as low as 0.011 µM, indicating potent anticancer activity through mechanisms involving microtubule dynamics disruption.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chain-Length Variants
Several analogs differ in the length of the aliphatic chain connecting the aromatic ring and carboxylic acid group:
- 5-(4-Chlorophenyl)-5-oxopentanoic acid (CAS 36978-49-1): Shares the same molecular formula (C₁₁H₁₁ClO₃) but features a para-chlorophenyl group instead of meta, altering steric and electronic interactions .
- 6-(3-Chlorophenyl)-6-oxohexanoic acid (CAS 898765-71-4): A six-carbon chain variant (C₁₂H₁₃ClO₃) with increased lipophilicity due to the longer aliphatic chain .
- 7-(3-Chlorophenyl)-7-oxoheptanoic acid (CAS 898765-73-6): Seven-carbon chain (C₁₃H₁₅ClO₃), further enhancing hydrophobicity .
Key Insight : Chain length directly correlates with lipophilicity, influencing solubility and bioavailability. Longer chains may improve membrane permeability but reduce aqueous solubility.
Halogen-Substituted Analogs
Substitution of chlorine with other halogens or additional halogen atoms significantly impacts reactivity and applications:
- 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid (CAS 845790-48-9): Dual halogenation (C₁₁H₁₀ClFO₃ , MW 244.65) introduces steric hindrance and electronic effects, which may alter binding affinity in drug-target interactions .
Key Insight : Halogen type and position modulate electronic effects (e.g., electron-withdrawing Cl vs. smaller F) and steric profiles, influencing compound reactivity and interaction with biological targets.
Non-Halogenated Derivatives
- 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (C₁₃H₁₆O₅, MW 252.26): Methoxy groups at positions 3 and 4 of the phenyl ring (C₁₃H₁₆O₅ ) introduce electron-donating effects, increasing aromatic ring reactivity toward electrophilic substitution compared to halogenated analogs .
Key Insight : Electron-donating groups (e.g., -OMe) enhance aromatic ring reactivity, whereas halogens (electron-withdrawing) reduce it.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|---|
| 5-(3-Chlorophenyl)-5-oxovaleric acid | 75381-46-3 | C₁₁H₁₁ClO₃ | 226.66 | 3-Cl | Moderate lipophilicity, meta-substituent |
| 5-(4-Chlorophenyl)-5-oxopentanoic acid | 36978-49-1 | C₁₁H₁₁ClO₃ | 226.66 | 4-Cl | Para-substitution alters steric effects |
| 5-(3-Fluorophenyl)-5-oxovaleric acid | 845790-38-7 | C₁₁H₁₁FO₃ | 210.20 | 3-F | Higher electronegativity, smaller size |
| 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid | 898767-46-9 | C₁₂H₁₂BrO₃ | 285.14 | 3-Br, 5-Me | Increased steric bulk, halogen bonding |
| 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | - | C₁₃H₁₆O₅ | 252.26 | 3-OMe, 4-OMe | Electron-donating, enhanced reactivity |
Biological Activity
5-(3-Chlorophenyl)-5-oxovaleric acid, with the molecular formula CHClO and a molecular weight of 226.66 g/mol, is a compound featuring a chlorophenyl group and a ketone functional group attached to a valeric acid backbone. This structure suggests potential interactions with various biological pathways, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The presence of both a carboxylic acid group (COOH) and a chlorophenyl moiety in this compound indicates its potential role in biological processes. The carboxylic acid group is known for its involvement in numerous biochemical reactions, while the chlorophenyl group can influence the compound's interaction with enzymes and receptors, which is crucial for targeted therapies.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic properties against certain tumor cell lines, although specific data on its efficacy compared to established chemotherapeutics remains limited.
- Enzyme Interaction : The compound's structure suggests potential interactions with various enzymes, which could be relevant for drug development targeting specific pathways in disease states.
- Proteomics Research : It has been studied within the context of proteomics, indicating its relevance in understanding protein interactions and functions in biological systems.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 5-(3-Chlorophenyl)-3-methyl-5-oxopentanoic acid | CHClO | Contains a methyl group at the third position | Cytotoxic against tumor cells |
| 4-(3-Chlorophenyl)-4-oxobutanoic acid | CHClO | Different carbon chain length but similar reactivity | Antimicrobial activity |
| 4-(Chlorophenyl)-4-oxobutanoic acid | CHClO | Lacks the additional carbon chain present in oxovalric acid | Limited data on activity |
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Radical Scavenging : Similar compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress.
- Enzyme Inhibition : The presence of functional groups may allow this compound to inhibit specific enzymes involved in disease pathways.
- Cell Signaling Modulation : By interacting with receptors or signaling proteins, it may influence cellular responses relevant to cancer or microbial infections.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-(3-chlorophenyl)-5-oxovaleric acid, and how can reaction conditions be optimized to reduce side products?
- Methodology : The compound is often synthesized via Friedel-Crafts acylation of 3-chlorobenzene with glutaric anhydride derivatives. Key parameters include catalyst selection (e.g., AlCl₃ or FeCl₃), temperature control (60–80°C), and solvent choice (e.g., dichloromethane or toluene). Side products like regioisomers can arise due to competing electrophilic substitution pathways; these can be minimized by using stoichiometric Lewis acids and slow reagent addition .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound. Purity validation requires -NMR (δ 12.2 ppm for carboxylic proton) and HRMS (expected [M-H]⁻: 253.0345) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ketone and carboxylic acid groups).
- -NMR : Aromatic protons (δ 7.3–7.8 ppm, multiplet) and methylene protons adjacent to the ketone (δ 2.5–3.0 ppm).
- LC-MS/MS : Fragmentation patterns distinguish the target compound from structural analogs.
Q. How does the pH-dependent solubility of this compound influence its purification and formulation?
- Methodology : The compound exhibits low solubility in water (<0.1 mg/mL at pH 7) but improved solubility in alkaline buffers (pH >9). Recrystallization from ethanol/water (1:3 v/v) at pH 8–9 yields high-purity crystals. For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting crystallographic data for this compound derivatives?
- Methodology : When polymorphic forms (e.g., CS1, CS2 in Patent ) show divergent bioactivity, employ:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- Thermogravimetric Analysis (TGA) : Identify hydrate/solvate formation affecting stability.
- Docking Studies : Correlate crystal packing with receptor binding efficiency (e.g., COX-2 inhibition).
Q. How can computational models predict the metabolic pathways of this compound in preclinical studies?
- Methodology :
- In Silico Metabolism : Tools like GLORY predict phase I oxidation (e.g., β-oxidation of the valeric chain) and phase II glucuronidation.
- In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Key metabolites include 5-(3-chlorophenyl)-3-hydroxypentanoic acid (m/z 239.02).
Q. What experimental designs address the instability of this compound under UV light during phototoxicity assays?
- Methodology :
- Light Protection : Use amber glassware and minimize exposure to λ <400 nm.
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or complex with cyclodextrins.
- Alternative Assays : Replace UV-based methods with fluorescence polarization (e.g., competitive binding assays).
- Data Contradiction : Conflicting photodegradation rates may stem from light source variability. Calibrate irradiance with a radiometer and standardize protocols .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
